molecular formula C6H4N4O2 B7794539 1,8-dihydropteridine-4,7-dione

1,8-dihydropteridine-4,7-dione

Cat. No.: B7794539
M. Wt: 164.12 g/mol
InChI Key: GZSFNZAVQZGNTG-UHFFFAOYSA-N
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Description

1,8-dihydropteridine-4,7-dione is a heterocyclic compound with the molecular formula C₆H₄N₄O₂. It is a member of the pteridine family, which is known for its diverse biological activities and presence in various natural and synthetic compounds. This compound is characterized by its unique structure, which includes a pteridine ring system with two keto groups at positions 4 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-dihydropteridine-4,7-dione can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,4,5-triaminopyrimidine with glyoxal in the presence of an acid catalyst can yield this compound . The reaction typically requires heating and careful control of pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1,8-dihydropteridine-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically require acidic or basic conditions and controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or amines, with the reaction conditions tailored to the specific nucleophile and desired product.

Major Products Formed

The major products formed from these reactions include various pteridine derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

1,8-dihydropteridine-4,7-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives, which are used in various chemical studies and applications.

    Biology: The compound is studied for its role in biological systems, particularly in relation to its interactions with enzymes and other biomolecules.

    Medicine: Research into the medicinal properties of this compound and its derivatives includes investigations into their potential as therapeutic agents for various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,8-dihydropteridine-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific context and application, with ongoing research aimed at elucidating these interactions in greater detail.

Comparison with Similar Compounds

1,8-dihydropteridine-4,7-dione can be compared with other similar compounds in the pteridine family, such as:

    1,8-dihydropteridine-2,4,7-trione: This compound has an additional keto group at position 2, which can influence its chemical reactivity and biological activity.

    4,7-dihydroxypteridine:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,8-dihydropteridine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-3-1-7-4-5(10-3)8-2-9-6(4)12/h1-2H,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSFNZAVQZGNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC=NC2=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(NC=NC2=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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